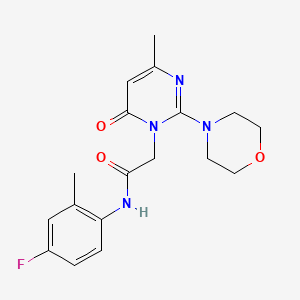

![molecular formula C17H16N2O5S B2584913 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 899995-68-7](/img/structure/B2584913.png)

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of benzo[d]isothiazol-2(3H)-one 1,1-dioxide . This is a class of organic compounds known as benzisothiazoles, which are aromatic heterocyclic compounds containing a benzene fused to an isothiazole ring .

Molecular Structure Analysis

The molecular structure of similar compounds, such as sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide, includes a benzene ring fused to an isothiazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide, include a molecular weight of 241.2 and 223.18 , and they are usually solid at room temperature .

Applications De Recherche Scientifique

Anticancer, Antioxidant, and Anti-Inflammatory Properties

- A study conducted in 2022 found that derivatives of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) exhibit significant anti-inflammatory, antioxidant, and anticancer activities. These compounds were tested against hepatic cancer cells and exhibited excellent to moderate anti-inflammatory activity. Additionally, they showed excellent antioxidant activity and cytotoxicity against cancer cells. This research suggests the potential use of these compounds in the development of anti-inflammatory and anticancer drugs (Al-Fayez et al., 2022).

Antibacterial Activity

- A 2013 study synthesized novel derivatives of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates, demonstrating excellent inhibition activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. This indicates potential applications in combating bacterial infections (Zhu Linhua, 2013).

Inhibiting Mycobacterium Tuberculosis

- Research from 2014 explored the use of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives as inhibitors of Mycobacterium tuberculosis. Among the compounds tested, one showed significant promise, indicating potential therapeutic applications for tuberculosis treatment (Pedgaonkar et al., 2014).

Cardiovascular Applications

- A 2008 study synthesized derivatives of 2-(4-(4-substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides, evaluating their positive inotropic activities. Some compounds demonstrated favorable activity in comparison with standard drugs, indicating potential use in cardiovascular therapies (Li et al., 2008).

Glycosylation Reactions in Carbohydrate Chemistry

- A 2011 study on glycosylation reactions used 4-methoxybenzyl as a protecting group, showing excellent β-selectivity and preventing the formation of unreactive oxazolines, important for carbohydrate synthesis (Sarkar & Sucheck, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-24-13-6-4-5-12(9-13)10-18-16(20)11-19-17(21)14-7-2-3-8-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCBTLWUAMTMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2584831.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2584832.png)

![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2584833.png)

![2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2584837.png)

![1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2584842.png)

![N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide](/img/structure/B2584845.png)

![2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2584847.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2584850.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2584852.png)